
Tauromustine
Overview
Description
Tauromustine (TCNU) is a water-soluble nitrosourea derivative synthesized by conjugating taurine (a sulfur-containing amino acid) with a chloroethylnitrosourea moiety . This compound exerts its antitumor effects via DNA alkylation and crosslinking, independent of cell cycle phase, leading to apoptosis .
Preparation Methods
Chemical Reactions Analysis
Reactivity: Tauromustine undergoes reactions typical of nitrosoureas, including alkylating DNA and forming covalent adducts with nucleophilic sites.
Common Reagents and Conditions: These reactions occur under mild conditions, often in aqueous or organic solvents.
Major Products: The primary products are DNA cross-links, leading to cell cycle arrest and apoptosis.
Scientific Research Applications
Chemistry: Tauromustine’s chemical properties make it valuable for studying DNA alkylation and drug design.
Biology: Researchers investigate its effects on cell viability, DNA repair, and cellular signaling pathways.
Industry: While industrial applications are limited, its potential as an anticancer drug remains a focus.
Mechanism of Action
DNA Alkylation: Tauromustine alkylates DNA at guanine residues, disrupting DNA replication and transcription.
Cell Cycle Arrest: It induces cell cycle arrest by interfering with DNA synthesis.
Apoptosis: The compound triggers programmed cell death pathways.
Molecular Targets: DNA and associated proteins are the primary targets.
Comparison with Similar Compounds
Pharmacokinetics :
- Absorption : Rapid oral absorption (time to maximum concentration, tmax = 38 ± 22 minutes) with linear dose proportionality in Cmax and AUC (area under the curve) across 20–170 mg/m² .
- Elimination : Short plasma half-life (57 ± 22 minutes) and dose-independent pharmacokinetics within the therapeutic range .
- Toxicity Profile : Dose-limiting thrombocytopenia (platelet count reduction correlates with log-dose, Cmax, and AUC) and moderate leukopenia .
Comparison with Similar Nitrosourea Compounds
Structural and Pharmacokinetic Differences
Key Insights :
- This compound’s water solubility enables oral administration, unlike BCNU and CCNU, which require intravenous or delayed oral dosing due to lipophilicity .
- Shorter half-life compared to CCNU reduces cumulative myelosuppression risk but necessitates frequent dosing .
Efficacy in Clinical Settings
Glioblastoma Multiforme (GBM) and Anaplastic Astrocytoma (AA) :
- This compound : In a Phase II trial (n=46), 41% of patients showed clinical improvement, with 46% achieving radiologic responses (3 complete, 7 partial) . Median survival was 26 weeks for GBM and 57 weeks for AA .
- Carmustine : Historical response rates in GBM are ~20–30%, with median survival of 20–24 weeks .
Colorectal Cancer :
- This compound : Phase III trials demonstrated modest activity, but insufficient data exist to establish superiority over fluorouracil-based regimens .
- Lomustine: Limited utility in colorectal cancer due to resistance and toxicity .
Non-Small Cell Lung Cancer (NSCLC):
- This compound : Phase II studies reported partial responses in 10–15% of patients, comparable to BCNU but with better tolerability .
Toxicity Comparison
Key Insights :
- This compound’s thrombocytopenia is dose-limiting but reversible, whereas BCNU’s pulmonary toxicity and CCNU’s hepatotoxicity pose long-term risks .
Mechanisms of Resistance
Biological Activity
Tauromustine, chemically known as 1-(2-chloroethyl)-3-(2-dimethylaminosulfonyl)ethyl-1-nitrosourea (TCNU), is a taurine-based nitrosourea compound that has shown promising biological activity, particularly in the treatment of various cancers. Its unique properties, including water solubility and differential effects on tumor types, make it a subject of interest in oncological research.
This compound acts primarily through alkylation of DNA, leading to the formation of DNA cross-links that inhibit replication and transcription. This mechanism is similar to other nitrosoureas but is distinguished by its enhanced solubility and reduced toxicity profile. The compound has been shown to induce both mutagenic and clastogenic effects, which are critical in understanding its potential side effects and therapeutic efficacy.
Genotoxicity Studies
Research has demonstrated that this compound exhibits dose-dependent mutagenic effects in Salmonella typhimurium strains TA98 and TA100. In these studies, TCNU induced a significant increase in mutation frequency at concentrations ranging from 1.6 to 1000 µg/plate, particularly in TA100, which is sensitive to frameshift mutations. Additionally, this compound caused chromosome aberrations and sister chromatid exchanges (SCEs) in human lymphocytes at concentrations between 3.75 and 30 µg/ml after a 24-hour treatment period .
Efficacy Against Specific Tumors
This compound has been evaluated for its antitumor activity against several cancer types, including:
- Malignant Glioma : A Phase II study indicated that this compound demonstrated antitumor activity in patients with malignant gliomas, showing a two-year survival rate of 69% for anaplastic astrocytomas (AA) and 23% for glioblastomas (GBM) when administered at relapse .
- Colorectal Cancer : In preclinical models, this compound exhibited superior efficacy compared to conventional chemotherapeutics like 5-fluorouracil (5-FU) and leucovorin (LV). It was shown to synergistically enhance the effects of these drugs against colorectal tumors .
- Lung Tumors : In murine models of lung cancer, this compound delivered intravenously demonstrated a higher therapeutic index compared to oral administration and was more effective than BCNU (carmustine), another nitrosourea compound .
Pharmacokinetics
The pharmacokinetic profile of this compound shows variable absorption rates depending on the route of administration. In studies involving patients with malignant glioma, peak plasma levels ranged from 164 to 3333 ng/ml following intraoperative administration. Tissue concentrations in tumors varied significantly, indicating that absorption efficiency may influence therapeutic outcomes .
Comparative Efficacy
A comparative analysis of this compound's efficacy relative to other chemotherapeutic agents reveals its potential advantages:
Drug | Efficacy (IC50) | Notes |
---|---|---|
This compound | 0.51 mg/mL | Effective against gliomas |
BCNU | Higher IC50 | Less effective in certain tumors |
5-FU | Variable | Synergistic effect with TCNU |
Case Studies
- Malignant Glioma Treatment : A clinical trial involving ten patients showed varying concentrations of TCNU within tumor tissues, suggesting effective delivery despite challenges related to necrotic tumor regions . The study concluded that TCNU's ability to penetrate gliomas justifies further clinical evaluation.
- Colorectal Cancer Synergy : In murine models, this compound combined with 5-FU demonstrated increased tumor regression compared to either agent alone, indicating its potential for combination therapies in clinical settings .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLNBVPCJDIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235317 | |
Record name | Tauromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85977-49-7 | |
Record name | Tauromustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85977-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tauromustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tauromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAUROMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.